

An In-depth Technical Guide to Targeting MYC for Protein Degradation

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Compound of Interest

Compound Name: MYC degrader 1

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The MYC family of proto-oncogenes, particularly c-MYC, represents one of the most sought-after yet challenging targets in oncology.[1][2] Deregulated in up to 70% of human cancers, MYC acts as a master transcriptional regulator, driving cell proliferation, metabolic reprogramming, and immune evasion.[1][3][4] Its notoriety as an "undruggable" target stems from its intrinsically disordered structure, which lacks defined binding pockets for traditional small-molecule inhibitors, and its essential roles in normal cell function.[5][6][7][8] Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic strategy to overcome these hurdles. By hijacking the cell's own ubiquitin-proteasome system (UPS), TPD technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues can catalytically eliminate the entire MYC protein, offering a powerful alternative to conventional inhibition.[7][9][10] This guide provides a comprehensive rationale for targeting MYC via protein degradation, details the mechanisms of action, summarizes key preclinical data, and provides essential experimental protocols for researchers in the field.

The Rationale: Why Degrade MYC?

MYC: A Master Regulator and Potent Oncogene

The MYC protein is a pleiotropic transcription factor that dimerizes with its partner, MAX, to control the expression of a vast network of genes.[3][11] This network governs fundamental

cellular processes, including cell cycle progression, metabolism, and apoptosis.[3][11] In cancer, various mechanisms such as gene amplification, chromosomal translocation, and increased protein stability lead to MYC overexpression, which in turn drives uncontrolled cell growth and tumor maintenance.[1][6] The profound reliance of many tumors on sustained MYC activity, a phenomenon known as "oncogene addiction," makes it a highly attractive therapeutic target.[1][3]

The "Undruggable" Challenge

Direct inhibition of MYC has been notoriously difficult for several reasons:

- **Intrinsically Disordered Structure:** MYC lacks the well-defined enzymatic pockets that traditional inhibitors target, making the design of high-affinity binders a significant challenge. [2][5][7]
- **Protein-Protein and Protein-DNA Interactions:** MYC's function is mediated through transient protein-protein interactions (e.g., with MAX) and protein-DNA interactions, which are difficult to disrupt with small molecules.[6][8]
- **Nuclear Localization:** As a nuclear transcription factor, any therapeutic agent must effectively penetrate both the cell and nuclear membranes.[2]
- **Toxicity Concerns:** Given MYC's critical role in the proliferation of normal tissues, there have been concerns that systemic inhibition could lead to severe side effects.[5][12]

The Advantage of Degradation over Inhibition

Targeted protein degradation offers several key advantages over traditional occupancy-based inhibition for a target like MYC:[9][13]

- **Elimination of All Protein Functions:** Degradation removes the entire protein, thereby ablating both its scaffolding and enzymatic functions. This is critical for transcription factors like MYC, where non-transcriptional roles are also important.[9]
- **Catalytic Mechanism:** Degraders act catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules. This can lead to a more profound and sustained biological effect at lower compound concentrations.[10][14]

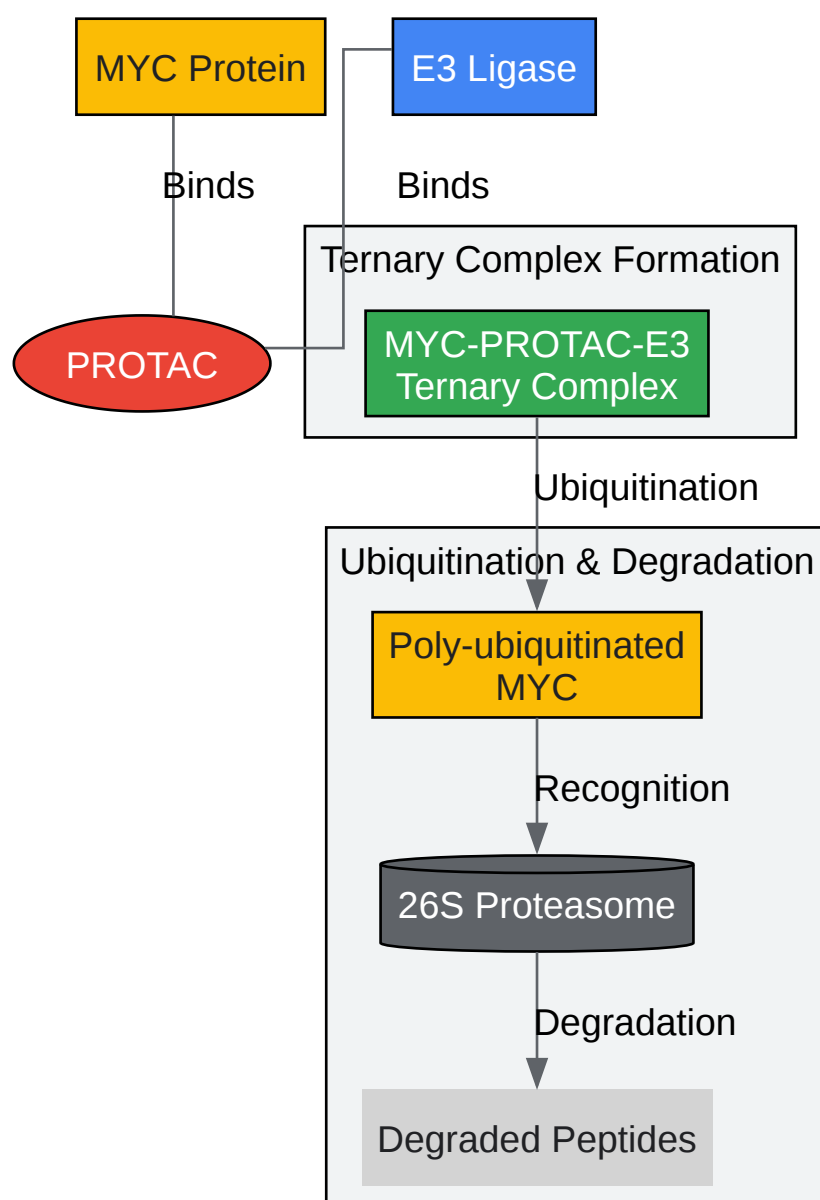
- **Overcoming Resistance:** By completely removing the target protein, degradation can overcome resistance mechanisms associated with target mutations or protein overexpression that can plague traditional inhibitors.[\[15\]](#)
- **Targeting the "Undruggable":** TPD does not require high-affinity binding to an active site. Even transient, weaker binding can be sufficient to form a stable ternary complex with an E3 ligase, leading to effective degradation. This opens the door to targeting proteins previously considered undruggable.[\[7\]](#)[\[9\]](#)[\[16\]](#)

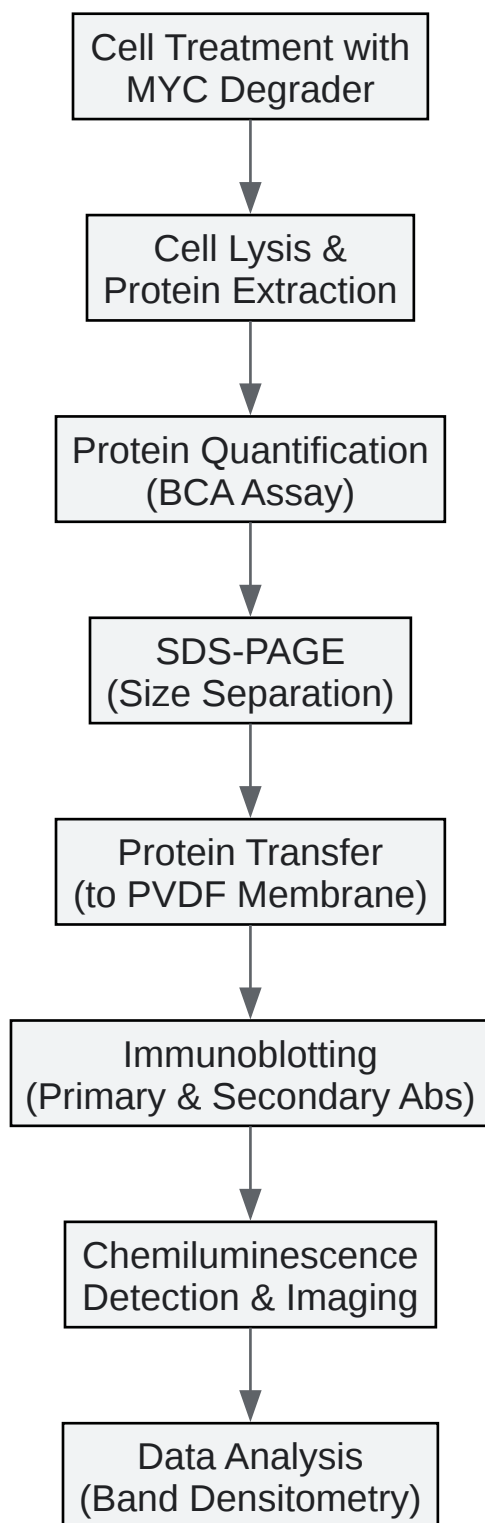
Mechanisms of MYC Degradation

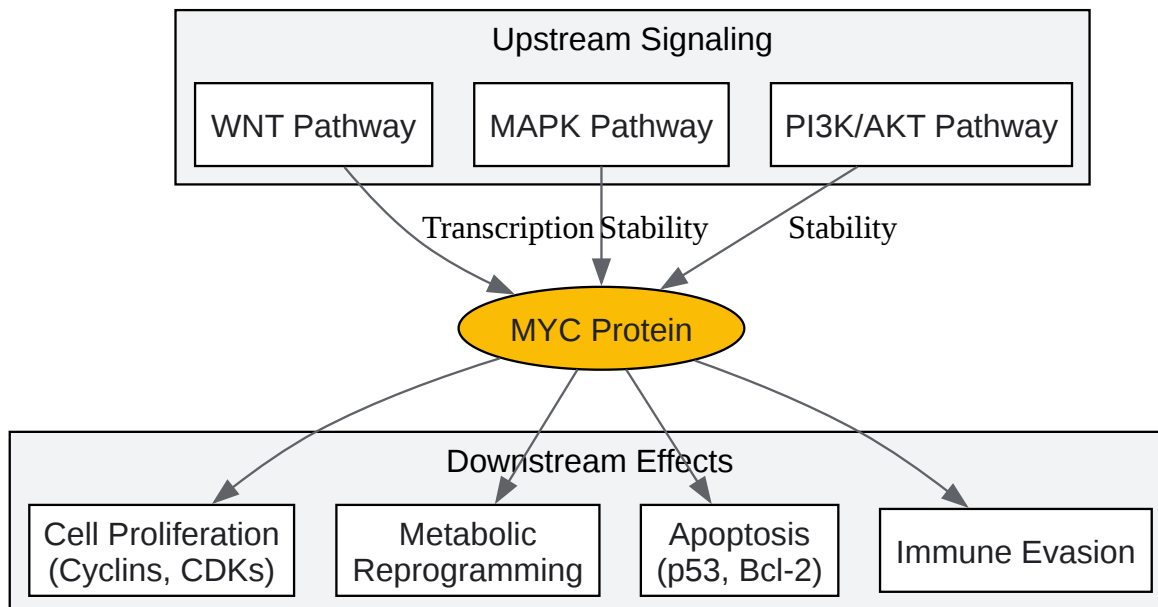
TPD of MYC is primarily achieved through two classes of small molecules: PROTACs and molecular glues. Both leverage the cell's ubiquitin-proteasome system (UPS).

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to MYC, a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting the two.[\[17\]](#)[\[18\]](#) The PROTAC induces proximity between MYC and the E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the MYC protein, tagging it for destruction by the 26S proteasome.[\[15\]](#)[\[17\]](#)







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